4-{[(2-Chlorobenzyl)oxy]methyl}piperidine hydrochloride
Description
Properties
IUPAC Name |
4-[(2-chlorophenyl)methoxymethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO.ClH/c14-13-4-2-1-3-12(13)10-16-9-11-5-7-15-8-6-11;/h1-4,11,15H,5-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRCTCHVVFRTHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COCC2=CC=CC=C2Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718617 | |
| Record name | 4-{[(2-Chlorophenyl)methoxy]methyl}piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220017-37-7 | |
| Record name | 4-{[(2-Chlorophenyl)methoxy]methyl}piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
-
Solvent System : Dichloromethane (DCM) or toluene are preferred for their ability to dissolve both polar and non-polar intermediates.
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Base Selection : Triethylamine (TEA) or potassium carbonate (K₂CO₃) neutralizes HCl byproducts, driving the reaction to completion. TEA achieves yields of 72–78% in DCM at 25°C, while K₂CO₃ in toluene at 50°C improves yields to 85%.
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Stoichiometry : A 1:1.2 molar ratio of 4-hydroxymethylpiperidine to 2-chlorobenzyl chloride minimizes side products like dialkylated species.
Key Data Table: Alkylation Parameters
| Parameter | Value/Range | Impact on Yield | Source |
|---|---|---|---|
| Temperature | 25–50°C | +15% at 50°C | |
| Reaction Time | 4–6 hours | Optimal at 5h | |
| Solvent Polarity | Low (DCM) → High (DMF) | DCM preferred |
Etherification Strategies via Mitsunobu Reaction
For stereospecific synthesis, the Mitsunobu reaction couples 4-(hydroxymethyl)piperidine with 2-chlorobenzyl alcohol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).
Mechanistic Insights
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Intermediate Formation : DEAD activates the alcohol via a betaine intermediate, enabling PPh₃ to mediate oxygen-nucleophile attack.
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Yield Enhancement : Substituting DEAD with diisopropyl azodicarboxylate (DIAD) increases yields from 68% to 82% by reducing side reactions.
Comparative Data: Mitsunobu vs. Alkylation
| Metric | Mitsunobu (DIAD) | Alkylation (K₂CO₃) |
|---|---|---|
| Yield | 82% | 85% |
| Stereochemical Control | High | Low |
| Cost per Gram | $12.40 | $8.75 |
Hydrochloride Salt Formation
The final step involves converting the free base to the hydrochloride salt using gaseous HCl or concentrated HCl in ether.
Critical Parameters
Purity Analysis Table
| Method | Purity (%) | Impurities Identified |
|---|---|---|
| HPLC (C18 column) | 99.2 | <0.1% residual DCM |
| Titration (0.1 N NaOH) | 98.7 | 1.3% unreacted free base |
Industrial-Scale Synthesis Considerations
Scaling production requires addressing:
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Solvent Recovery : Distillation recovers 92% of DCM, reducing costs by 30%.
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Catalyst Recycling : Immobilized PPh₃ on silica gel retains 80% activity over five cycles.
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Waste Management : Neutralization of HCl with NaOH produces NaCl, which is filtered and repurposed.
Analytical Characterization
Post-synthesis validation employs:
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¹H NMR : Peaks at δ 2.5–3.5 ppm (piperidine CH₂), δ 4.5 ppm (OCH₂), and δ 7.2–7.4 ppm (aromatic C-Cl).
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Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 276.201, matching the molecular formula C₁₃H₁₉Cl₂NO.
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions
4-{[(2-Chlorobenzyl)oxy]methyl}piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and piperidine positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an appropriate solvent.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or piperidine derivatives.
Scientific Research Applications
4-{[(2-Chlorobenzyl)oxy]methyl}piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-{[(2-Chlorobenzyl)oxy]methyl}piperidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(2-Bromobenzyl)oxy]methyl}piperidine hydrochloride
- 4-{[(2-Fluorobenzyl)oxy]methyl}piperidine hydrochloride
- 4-{[(2-Methylbenzyl)oxy]methyl}piperidine hydrochloride
Uniqueness
4-{[(2-Chlorobenzyl)oxy]methyl}piperidine hydrochloride is unique due to the presence of the 2-chlorobenzyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, binding affinity, and overall activity compared to its analogs.
Biological Activity
4-{[(2-Chlorobenzyl)oxy]methyl}piperidine hydrochloride is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound features a piperidine ring substituted with a chlorobenzyl ether. This configuration is significant as it influences the compound's interaction with biological targets.
The biological activity of this compound primarily involves its interaction with various receptors and enzymes. It has been studied for its potential to modulate neurotransmitter systems, which is critical in the context of neurological disorders. The compound may act as an inhibitor or activator, depending on the specific molecular target.
Interaction with Biological Targets
- Receptors : The compound can bind to neurotransmitter receptors, influencing signal transduction pathways.
- Enzymes : It may also inhibit or activate specific enzymes involved in metabolic processes.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Neurotransmitter Modulation : Studies show that the compound can affect neurotransmitter levels, potentially offering therapeutic effects in conditions like depression and anxiety.
- Antimicrobial Activity : Preliminary findings suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating bacterial infections .
Table 1: Summary of Biological Activities
Case Study: Neurotransmitter Modulation
In a study investigating the effects on neurotransmitter systems, this compound was shown to increase serotonin levels in vitro. This suggests potential applications in treating mood disorders. The study utilized various assays to measure neurotransmitter concentrations before and after treatment with the compound.
Case Study: Antimicrobial Properties
Another significant study examined the antimicrobial efficacy of the compound against several bacterial strains. The results indicated that it exhibited substantial inhibitory activity against E. coli and S. aureus, suggesting its potential utility in developing new antimicrobial agents .
Q & A
Q. How to align experimental design with theoretical frameworks for mechanistic studies?
- Methodological Answer :
- Hypothesis-Driven Work : Link reactions to established mechanisms (e.g., Baldwin’s rules for cyclization) .
- Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe rate-determining steps .
- In Silico Screening : Prioritize reaction pathways using software like Schrödinger’s Maestro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
